molecular formula C10H15ClN2 B12123380 N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine

N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No.: B12123380
M. Wt: 198.69 g/mol
InChI Key: AVIKBMQDMMSXAR-UHFFFAOYSA-N
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Description

N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine is an organic compound that features a chloro-substituted phenyl ring attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 3-chloroaniline with N,N-dimethyl-ethane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenethyl)-4-nitrobenzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide

Uniqueness

N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine is unique due to its specific structural features, such as the chloro-substituted phenyl ring and the dimethyl-ethane-1,2-diamine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N'-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article summarizes the available literature on its antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group attached to a dimethylated ethane-1,2-diamine backbone. This structural configuration may influence its interaction with biological targets.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of similar compounds, indicating that modifications in the structure can significantly affect their efficacy against various pathogens.

  • Mechanism of Action : Compounds with amine functionalities often exhibit antimicrobial activity through membrane disruption or inhibition of critical metabolic pathways in bacteria. The presence of electron-withdrawing groups like chloro can enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its antimicrobial efficacy.
  • Case Studies :
    • A study evaluating a series of phenyl-substituted diamines reported significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .
    • Another investigation highlighted that derivatives with similar structures exhibited antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial action .
CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial/Antifungal
Reference Compound A6.25Antibacterial
Reference Compound B12.5Antifungal

Cytotoxic Activity

Cytotoxicity studies are crucial for assessing the potential therapeutic applications of this compound.

  • In Vitro Studies : Research has shown that similar compounds can induce apoptosis in cancer cell lines. For instance, a related diamine demonstrated IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .
  • Mechanism : The cytotoxic effects are often mediated through the induction of oxidative stress and the activation of apoptotic pathways involving caspases and other pro-apoptotic factors.
Cell LineIC50 (μM)Reference Compound
HepG2 (Liver Cancer)28.7Copper Complex
MDA-MB-231 (Breast Cancer)TBDEthylenediamine Derivative

Other Biological Activities

Beyond antimicrobial and cytotoxic properties, this compound may exhibit additional pharmacological effects:

  • Histamine Release Inhibition : Some derivatives have shown promise as H1 receptor antagonists, which could indicate potential applications in allergy treatments .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-13(2)7-6-12-10-5-3-4-9(11)8-10/h3-5,8,12H,6-7H2,1-2H3

InChI Key

AVIKBMQDMMSXAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=CC=C1)Cl

Origin of Product

United States

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